Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
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Overview
Description
“Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the CAS Number: 130613-19-3 . It has a molecular weight of 272.09 . The IUPAC name for this compound is methyl 5,7-dichloro-4-hydroxy-2-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate” is 1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)10-6(13)2-5(12)3-7(10)14-8/h2-4H,1H3,(H,14,15) . This code provides a specific key to the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate” is a solid compound . It is stored in a dry room at normal temperature .
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
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Scientific Field: Antiviral Research
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding release to the environment, washing thoroughly after handling, wearing protective gloves/eye protection, and seeking medical advice if feeling unwell .
Future Directions
While the exact future directions for research on “Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate” are not specified in the literature, similar compounds have been studied for their potential as therapeutic agents . Therefore, future research could potentially explore the therapeutic potential of this compound.
properties
IUPAC Name |
methyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)10-6(13)2-5(12)3-7(10)14-8/h2-4H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQDFGYHUHRIHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563517 |
Source
|
Record name | Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate | |
CAS RN |
130613-19-3 |
Source
|
Record name | Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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